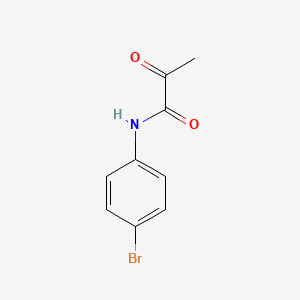

Propanamide, N-(4-bromophenyl)-2-oxo-

Description

Significance of Alpha-Keto Amide Scaffolds in Advanced Chemical Research

The α-ketoamide group is a highly valued structural motif in medicinal chemistry and organic synthesis. symbolab.commcule.com Often referred to as a "privileged structure," this moiety is present in numerous natural products and drug candidates that exhibit significant biological activities. symbolab.comcambridgemedchemconsulting.com The unique arrangement of two carbonyl groups adjacent to a nitrogen atom creates a molecule with multiple reactive centers, possessing both electrophilic and nucleophilic characteristics. symbolab.com This reactivity makes α-ketoamides versatile intermediates for a wide range of chemical transformations and the synthesis of complex molecules. symbolab.comcambridgemedchemconsulting.com

Compared to other dicarbonyl derivatives like α-ketoacids and α-ketoesters, α-ketoamides often exhibit more favorable pharmacokinetic properties. They have shown improved membrane permeability and greater stability against enzymatic degradation by plasma esterases and proteases. mcule.com This enhanced stability and biological relevance have led to the development of a vast array of synthetic methods for their preparation over the past few decades. symbolab.comcambridgemedchemconsulting.com

Role of N-Aryl Amide Derivatives in Contemporary Organic Synthesis and Molecular Design

The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins. chemeo.com N-aryl amides, where an aromatic ring is attached to the amide nitrogen, are a critical class of compounds widely found in pharmaceuticals, agrochemicals, and materials. chemeo.comchemaxon.com The introduction of an aryl group can significantly influence a molecule's physical, chemical, and biological properties, including its stability, conformation, and ability to interact with biological targets. chemicalbook.com

The specific substituents on the aromatic ring are crucial in molecular design. Halogen atoms, such as bromine, are frequently incorporated into drug candidates to modulate their electronic properties, lipophilicity, and metabolic stability. The presence of a bromine atom on the phenyl ring, as in the case of N-(4-bromophenyl) amides, can enhance binding affinity to target proteins and also provides a reactive "handle" for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.

Structural and Functional Rationale for Investigating Propanamide, N-(4-bromophenyl)-2-oxo-

The specific compound, Propanamide, N-(4-bromophenyl)-2-oxo-, combines the key features of both the α-ketoamide scaffold and an N-aryl amide. The rationale for its investigation stems from the unique interplay between these two components.

Structurally, the molecule features the planar α-ketoamide moiety, which allows for potential hydrogen bonding interactions through its amide N-H and carbonyl oxygens. symbolab.comnih.gov This is attached to a 4-bromophenyl group. The bromine atom at the para position of the phenyl ring is electron-withdrawing, which can influence the electronic distribution across the entire molecule, affecting the reactivity of the adjacent amide and the keto group.

Table 1: Computed Physicochemical Properties of Propanamide, N-(4-bromophenyl)-2-oxo- Note: The following properties are predicted values generated using computational chemistry tools and have not been experimentally verified.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrNO₂ |

| Molecular Weight | 242.07 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 46.2 Ų |

| Formal Charge | 0 |

Source: Properties computed using the chemical analysis tools available from ChemAxon and Virtual Computational Chemistry Laboratory. cambridgemedchemconsulting.comnih.gov

Overview of Research Trajectories for Similar Chemical Entities

Research involving molecules structurally related to Propanamide, N-(4-bromophenyl)-2-oxo- is proceeding along several key trajectories. A major focus is the development of novel and more efficient catalytic methods for the synthesis of α-ketoamides in general. symbolab.comnih.gov These methods often utilize transition metal catalysts, such as copper, to facilitate the formation of the α-ketoamide core from various starting materials. symbolab.com

Another significant area of research is the use of α-ketoamides as versatile synthons, or building blocks, for the creation of other valuable organic compounds, particularly heterocyclic molecules. symbolab.com Their inherent reactivity allows for their participation in a variety of chemical reactions to construct complex molecular architectures.

In the field of medicinal chemistry, α-ketoamide derivatives are being actively investigated as potential therapeutic agents. For instance, they have been explored as inhibitors of cathepsins, the proteasome, and various viral proteases. symbolab.com Similarly, N-aryl amides containing bromine, such as N-(4-bromophenyl)propanamide and its derivatives, are common substructures in compounds being explored for a range of biological activities. The research on these related compounds underscores the potential utility and interest in the synthesis and characterization of novel structures like Propanamide, N-(4-bromophenyl)-2-oxo-.

Structure

3D Structure

Properties

CAS No. |

52181-19-8 |

|---|---|

Molecular Formula |

C9H8BrNO2 |

Molecular Weight |

242.07 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-oxopropanamide |

InChI |

InChI=1S/C9H8BrNO2/c1-6(12)9(13)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13) |

InChI Key |

SDNGDXDXVLZBLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Molecular Structure, Conformational Analysis, and Supramolecular Interactions of Propanamide, N 4 Bromophenyl 2 Oxo

X-ray Crystallography Studies of Propanamide, N-(4-bromophenyl)-2-oxo- and Analogues

While a specific single-crystal X-ray diffraction study for Propanamide, N-(4-bromophenyl)-2-oxo- is not publicly available, extensive research on analogous N-aryl amides provides a strong basis for understanding its solid-state structure.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Based on Density Functional Theory (DFT) calculations and data from structurally related compounds, the key geometric parameters of Propanamide, N-(4-bromophenyl)-2-oxo- can be predicted. The amide bond (C-N) is expected to exhibit partial double bond character, resulting in a shorter bond length than a typical C-N single bond. The geometry around the nitrogen atom is anticipated to be nearly planar.

The 4-bromophenyl group introduces specific electronic and steric features. The C-Br bond length will be in the typical range for aryl bromides. The presence of the bromine atom is not expected to significantly distort the planarity of the phenyl ring itself.

Table 1: Predicted Bond Lengths, Bond Angles, and Dihedral Angles for Propanamide, N-(4-bromophenyl)-2-oxo- (Based on DFT Calculations of Analogous Molecules)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O (amide) | ~1.23 |

| C-N (amide) | ~1.35 |

| N-C (aryl) | ~1.42 |

| C-Br | ~1.91 |

| C-C (keto) | ~1.52 |

| Bond Angles (°) ** | |

| O=C-N | ~122 |

| C-N-C (aryl) | ~125 |

| C-C-N (amide) | ~115 |

| Dihedral Angles (°) ** | |

| C(aryl)-N-C=O | ~10-30 |

| N-C-C=O (keto) | Varies with conformation |

| Note: These are estimated values based on theoretical calculations of similar molecules and are subject to variation. |

Conformational Preferences in the Solid State

In the solid state, N-aryl amides often adopt a conformation that maximizes intermolecular interactions, such as hydrogen bonding and stacking, leading to a well-ordered crystal lattice. For secondary N-aryl amides, a trans conformation of the amide bond is generally favored due to lower steric hindrance. nih.gov The orientation of the 4-bromophenyl ring relative to the amide plane is a critical conformational feature. A planar conformation, where the phenyl ring and the amide group are coplanar, would maximize π-conjugation. However, steric interactions between the ortho hydrogens of the phenyl ring and the amide substituents can lead to a twisted conformation. acs.org In the solid state, the observed conformation will be the one that achieves the most stable crystal packing.

Conformational Dynamics in Solution via Advanced Spectroscopic Methods

In solution, Propanamide, N-(4-bromophenyl)-2-oxo- is expected to exist as an equilibrium of different conformers. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing these dynamic processes.

Variable Temperature NMR Spectroscopy for Rotational Barriers

The partial double bond character of the amide C-N bond restricts rotation, leading to the possible existence of cis and trans isomers. azom.com Variable temperature (VT) NMR spectroscopy is a powerful technique to study the kinetics of this rotation. acs.orgst-andrews.ac.uk By monitoring the coalescence of distinct NMR signals from the two isomers as the temperature is increased, the energy barrier to rotation (ΔG‡) can be determined. researchgate.net For secondary amides, the energy barrier for C-N bond rotation is typically in the range of 15-20 kcal/mol.

Table 2: Typical Rotational Energy Barriers for N-Aryl Amides Determined by VT-NMR

| Bond | Typical ΔG‡ (kcal/mol) | Influencing Factors |

| Amide (C-N) | 15-20 | Electronic effects of substituents, solvent polarity |

| N-C(aryl) | 5-10 | Steric hindrance from ortho substituents |

| Note: Specific values for Propanamide, N-(4-bromophenyl)-2-oxo- would require experimental determination. |

Correlation of Spectroscopic Data with Theoretical Conformational Landscapes

A comprehensive understanding of the conformational preferences in solution is achieved by correlating experimental NMR data with theoretical calculations. researchgate.netmdpi.com For instance, the observed populations of different conformers from NMR can be compared with the relative energies of conformers predicted by DFT calculations. Discrepancies between experimental and theoretical data can provide insights into the role of solvent effects and other intermolecular interactions that are not fully captured by gas-phase calculations. nih.gov

Theoretical Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and conformational landscape of molecules. nih.gov DFT calculations can provide valuable information on the relative stabilities of different conformers, the geometries of transition states for rotational processes, and the corresponding energy barriers. researchgate.net

For Propanamide, N-(4-bromophenyl)-2-oxo-, DFT calculations would likely predict that the trans amide conformation is significantly more stable than the cis conformation due to steric hindrance. The calculations would also reveal the preferred rotational conformation of the 4-bromophenyl group, likely a slightly twisted arrangement to balance the competing effects of conjugation and steric repulsion. A potential energy surface scan for rotation around the N-C(aryl) bond would quantify the energy barrier and identify the minimum energy conformation. acs.org

Optimization of Cis and Trans Conformers

The amide bond in Propanamide, N-(4-bromophenyl)-2-oxo- can exist in both cis and trans conformations, referring to the relative orientation of the carbonyl group and the N-H bond. Computational studies on analogous α-ketoamides have shown that the planarity of the molecule is influenced by the substituents. For primary and secondary α-ketoamides with small substituents, planar conformations are generally favored. However, tertiary α-ketoamides often adopt a non-planar conformation where the OC-CO unit is significantly bent nih.gov. The trans conformation of the amide linkage is typically more stable due to reduced steric hindrance, a common feature in N-substituted amides.

Influence of Steric and Electronic Factors on Conformational Preferences

The conformational preferences of Propanamide, N-(4-bromophenyl)-2-oxo- are governed by a balance of steric and electronic factors. The bulky 4-bromophenyl group can sterically hinder rotation around the C-N bond, influencing the dihedral angle between the phenyl ring and the amide plane. Electronically, the lone pair on the nitrogen atom can delocalize into the carbonyl group, imparting a partial double bond character to the C-N bond and promoting planarity. The bromine atom, being electron-withdrawing, can also influence the electronic distribution within the aromatic ring and affect intermolecular interactions. In related N-(chlorophenyl)pyridinecarboxamides, intramolecular N–H···N interactions were found to influence molecular planarity nih.gov.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of Propanamide, N-(4-bromophenyl)-2-oxo- is expected to be dominated by a network of non-covalent interactions, which dictate the crystal packing.

Hydrogen Bonding Networks (N–H···O, C–H···O)

Hydrogen bonds are anticipated to be the primary drivers of the supramolecular assembly. The amide N-H group serves as a hydrogen bond donor, while the two carbonyl oxygen atoms (from the amide and the keto group) act as acceptors. This allows for the formation of robust N–H···O hydrogen bonds, often leading to the creation of chains or dimeric motifs. For instance, in the crystal structure of N-(4-Bromophenyl)-4-nitrobenzamide, weak intermolecular N—H···O hydrogen bonds contribute to a three-dimensional network nih.gov. Additionally, weaker C–H···O interactions, involving aromatic or aliphatic C-H donors and the carbonyl oxygen acceptors, are also likely to play a significant role in stabilizing the crystal lattice, as seen in related amide structures.

Halogen Bonding and Other Non-Covalent Interactions

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base (such as a carbonyl oxygen or the nitrogen of an amide from a neighboring molecule). This type of interaction has been shown to be a significant structure-directing force in the crystals of many halogenated organic compounds.

Reactivity and Mechanistic Investigations of Propanamide, N 4 Bromophenyl 2 Oxo

General Reactivity Profiles of Alpha-Keto Amides

Alpha-keto amides are recognized as privileged structures in chemistry due to their versatile reactivity. thermofisher.com The core of their chemical personality lies in the juxtaposition of a ketone and an amide group, separated by a single carbon-carbon bond. This arrangement creates a molecule with multiple reactive centers, exhibiting both electrophilic and nucleophilic characteristics.

The alpha-keto amide moiety is an ambident pro-electrophile and pro-nucleophile. thermofisher.com It features two electrophilic centers at the carbonyl carbons and two potential nucleophilic sites at the carbonyl oxygens. thermofisher.com The reactivity of these sites can be fine-tuned through specific activation methods. thermofisher.com

Compared to related dicarbonyl compounds like α-ketoacids and α-ketoesters, alpha-keto amides generally exhibit enhanced metabolic and chemical stability. thermofisher.com They are more resistant to plasma esterases than α-ketoesters and show better membrane permeability than α-ketoacids. thermofisher.com This stability makes them valuable motifs in the design of bioactive molecules.

From a structural standpoint, the alpha-keto amide moiety typically adopts a planar conformation where the nitrogen atom and the two carbonyl groups lie on the same plane, with the oxygen atoms in a trans disposition to minimize steric repulsion. thermofisher.com This planarity, however, can be influenced by the bulkiness of the substituents on the amide nitrogen and the alpha-carbon. The carbon-nitrogen amide bond in s-trans α-ketoamides is slightly shorter than in typical amides, indicating it is comparable to an amide substituted with a strong electron-withdrawing group.

Nucleophilic and Electrophilic Transformations of the Keto and Amide Moieties

The dual functionality of alpha-keto amides like Propanamide, N-(4-bromophenyl)-2-oxo-, allows for a wide range of chemical transformations. The two carbonyl groups are the primary sites for nucleophilic attack, while the α-position can be rendered nucleophilic for reactions with electrophiles.

Electrophilic Character: The carbon atoms of both the keto and the amide carbonyl groups are electrophilic and susceptible to attack by nucleophiles. The ketone carbonyl is generally more electrophilic than the amide carbonyl. This electrophilicity is central to many of their applications, where they can react with biological nucleophiles like the thiol group of cysteine or the hydroxyl group of serine in enzyme active sites. This reaction typically proceeds via a nucleophilic addition to the α-keto group to form a tetrahedral intermediate, such as a thiohemiketal.

Nucleophilic Character: While the carbonyl carbons are electrophilic, the alpha-position (the CH group in the case of the parent propanamide) can be deprotonated under basic conditions to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles, enabling α-functionalization, such as alkylation. Furthermore, the amide nitrogen, after deprotonation, can also exhibit nucleophilicity.

Recent synthetic methodologies have focused on exploiting these reactive sites for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-hydrogen bonds. The functionalization can be directed to a single site or involve multiple reactive centers simultaneously.

Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of reactions involving alpha-keto amides is crucial for controlling reaction outcomes. For Propanamide, N-(4-bromophenyl)-2-oxo-, reactions are expected to follow pathways established for this class of compounds, often involving the formation of distinct intermediates and being highly influenced by catalysts.

A common reaction is the nucleophilic attack at the α-keto carbonyl. For instance, in reactions with amine nucleophiles, a key step is the formation of a hemiaminal intermediate. In the context of enzyme inhibition, the reaction between an alpha-keto amide and the catalytic cysteine residue of a protease has been studied in silico. These studies show the formation of a C-S covalent bond as the thiolate ion of cysteine attacks the α-keto carbon. The reaction can proceed through different pathways, potentially involving water molecules or nearby amino acid residues like histidine acting as proton shuttles to facilitate the reaction.

A detailed analysis of a reaction involving Propanamide, N-(4-bromophenyl)-2-oxo- would map the energy profile from reactants to products, identifying key intermediates and transition states.

Intermediates: In nucleophilic addition reactions, the primary intermediate formed at the ketone carbonyl is a tetrahedral adduct. For example, when reacting with a thiol (like cysteine), a tetrahedral thiohemiketal is formed. The stereochemistry of this adduct (R or S) can be influenced by the direction of the nucleophilic attack (from the Re or Si face of the keto group). In reactions involving hydroxylamines, intermediates such as nitrones and α-oxaziridinyl acids have been proposed and, in some cases, detected. These intermediates are crucial as their formation and subsequent transformation dictate the final product.

Transition States: Computational studies, such as Density Functional Theory (DFT) methods, are often employed to model the transition states of these reactions. For the addition of a thiolate to an α-ketoamide, the transition state would involve the partial formation of the new sulfur-carbon bond and charge redistribution across the keto and amide moieties. Eyring analysis of related reactions has revealed highly ordered transition states, as indicated by large negative activation entropies.

Catalysts and reagents play a pivotal role in directing the reactivity and selectivity of transformations involving alpha-keto amides. The choice of catalyst can determine which reactive site participates in the reaction and can influence the stereochemical outcome.

Base Catalysis: Bases are commonly used to generate enolates from alpha-keto amides, enabling α-functionalization. Phase-transfer catalysts, often based on cinchona alkaloids, have been used to achieve highly enantioselective α-alkylation of related β-keto amides. The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often required to fully convert the amide to its enolate.

Acid Catalysis: Acid catalysts can activate the carbonyl groups towards nucleophilic attack by protonating the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon.

Metal Catalysis: A wide array of metal catalysts, particularly those based on copper, have been developed for synthesizing and functionalizing alpha-keto amides. For example, copper(I) iodide (CuI) has been used to catalyze the synthesis of α-ketoamides from various precursors through oxidative coupling reactions. The proposed mechanisms often involve the metal center cycling through different oxidation states (e.g., Cu(I), Cu(II), Cu(III)) and the formation of radical intermediates. Palladium-catalyzed double-carbonylative amination is another powerful method for their synthesis.

The strategic use of these catalytic systems allows for precise control over bond formation, enabling the synthesis of complex molecules from alpha-keto amide scaffolds.

Reaction Kinetics and Thermodynamic Studies

Quantitative studies on reaction rates (kinetics) and energy changes (thermodynamics) are essential for a complete understanding of the reactivity of Propanamide, N-(4-bromophenyl)-2-oxo-. However, specific experimental kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature.

Reaction Kinetics: A kinetic study would typically measure reaction rates under various conditions (e.g., changing concentrations of reactants, catalyst, or temperature) to determine the rate law and activation parameters (e.g., activation energy, Eₐ). For instance, a study on the reaction of related N-aryl amines with halo-dinitrobezenes involved monitoring the reaction progress spectrophotometrically under pseudo-first-order conditions to determine rate constants. While not directly on the target compound, such studies illustrate the methodologies that would be applied.

Below is an illustrative table showing the type of data a kinetic investigation might yield for a hypothetical reaction of Propanamide, N-(4-bromophenyl)-2-oxo- with a nucleophile.

| Reactant Concentration [M] | Nucleophile Concentration [M] | Temperature [K] | Observed Rate Constant (k_obs) [s⁻¹] |

|---|---|---|---|

| 0.01 | 0.1 | 298 | Data Not Available |

| 0.01 | 0.2 | 298 | Data Not Available |

| 0.01 | 0.1 | 308 | Data Not Available |

| 0.02 | 0.1 | 298 | Data Not Available |

Thermodynamic Studies: Thermodynamic data provides insight into the stability of a compound and the feasibility of a reaction. Key parameters include the enthalpy of formation (ΔᵤH°), Gibbs free energy of formation (ΔᵤG°), and enthalpy of fusion (ΔբᵤₛH°). While experimental values for Propanamide, N-(4-bromophenyl)-2-oxo- are not found, calculated properties for a structurally related compound, Propanamide, N-(4-bromophenyl)-2,2-dimethyl-, are available and provide an estimation.

| Thermodynamic Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | 122.15 | kJ/mol | Joback Calculated Property thermofisher.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -86.84 | kJ/mol | Joback Calculated Property thermofisher.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 22.47 | kJ/mol | Joback Calculated Property thermofisher.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 61.34 | kJ/mol | Joback Calculated Property thermofisher.com |

Investigation of Rearrangement Reactions and Tautomerism (if applicable)

The structural features of Propanamide, N-(4-bromophenyl)-2-oxo- make it a candidate for both tautomerism and rearrangement reactions, common phenomena in carbonyl chemistry.

Tautomerism: The most relevant form of tautomerism for this compound is keto-enol tautomerism. The presence of an alpha-hydrogen (on the carbon between the two carbonyls) allows for its migration to a carbonyl oxygen, forming an enol tautomer. This process involves the interconversion between two constitutional isomers and is typically catalyzed by acid or base. For most simple ketones and amides, the equilibrium strongly favors the keto form. However, the transient formation of the enol or enolate form is mechanistically significant as it is the key nucleophilic species in α-functionalization reactions. Amides themselves can also exhibit tautomerism, interconverting between the amide form and the minor imidic acid form.

Rearrangement Reactions: Alpha-hydroxy ketones can undergo a 1,2-shift of an alkyl or aryl group known as the α-ketol rearrangement. While Propanamide, N-(4-bromophenyl)-2-oxo- is not an α-hydroxy ketone itself, its derivatives or reaction intermediates could potentially undergo such rearrangements. For example, if the ketone is reduced to a secondary alcohol, the resulting α-hydroxy amide could be susceptible to this type of isomerization under acidic or basic conditions. Other rearrangement reactions common in organic synthesis, such as the Beckmann rearrangement of oximes, could be relevant if the keto group is first converted into an oxime. The Beckmann rearrangement converts an oxime into an amide, a transformation that highlights the rich chemical possibilities stemming from the carbonyl group.

Computational Chemistry and Advanced Theoretical Studies of Propanamide, N 4 Bromophenyl 2 Oxo

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static information from quantum chemical calculations. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, flexibility, and interactions of a molecule in a simulated environment, such as in solution or complexed with a protein.

In a study of N-(4-bromophenyl)furan-2-carboxamide, MD simulations were used to validate molecular docking results by assessing the stability of the ligand-protein complex over time. nih.govmdpi.com These simulations can reveal how the ligand adapts its conformation within the binding site and the stability of key interactions, providing a more realistic model of the binding event. The simulations track parameters like the root-mean-square deviation (RMSD) of the ligand and protein to evaluate the stability of the complex.

In Silico Ligand-Target Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves placing the ligand in various conformations within the protein's binding site and scoring these poses based on their binding affinity.

Docking algorithms calculate a binding energy (or a scoring function that approximates it) for each ligand pose, with lower energy values typically indicating a more favorable binding mode. rsc.org These calculations help identify "interaction hotspots" – key amino acid residues within the binding site that contribute significantly to the binding affinity.

For example, docking studies on N-(4-bromophenyl)furan-2-carboxamide derivatives against a bacterial protein identified the most potent compounds and their binding energies. mdpi.com Similarly, studies on colchicine (B1669291) analogues, which share some structural similarities with amide-containing compounds, used docking to predict their binding modes within tubulin. nih.govnih.gov

Table 2: Illustrative Binding Energies from Docking Studies of Related Amide Compounds

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

| Phenylisoxazole quinoxalin-2-amine (B120755) hybrids | α-amylase (PDB: 2QV4) | -7.5 to -9.1 |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-glucosidase (PDB: 3TOP) | -8.4 to -9.8 |

| Isatin sulfonamide derivatives | EGFR (PDB: 1M17) | -19.21 to -21.74 |

Note: This table provides examples of binding energies from studies on different amide-containing compounds and is for illustrative purposes only. rsc.org

A detailed analysis of the docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like an N-H group) and an acceptor (like a carbonyl oxygen). In many N-phenyl amide derivatives, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. nih.govnih.gov Crystal structures of related compounds like 2-(4-Bromophenyl)acetohydrazide and N-(4-Bromophenyl)acetamide show extensive N—H⋯O hydrogen bonding networks that form chains and stabilize the crystal packing. nih.govresearchgate.netresearchgate.net

Docking studies of various amide-containing inhibitors often reveal a combination of these interactions. For instance, in N-(chlorophenyl)pyridinecarboxamides, N–H···Npyridine hydrogen bonds are a dominant interaction mode. nih.gov The analysis of these interactions is critical for structure-based drug design, as modifications to the ligand can be made to enhance these favorable contacts and improve binding potency.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For Propanamide, N-(4-bromophenyl)-2-oxo-, these models can be instrumental in predicting its behavior and guiding the synthesis of new derivatives with desired characteristics.

The foundation of a robust QSAR/QSPR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For a comprehensive analysis of Propanamide, N-(4-bromophenyl)-2-oxo-, a diverse set of descriptors would be calculated, categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula and connectivity. They include molecular weight, atom counts, and bond counts.

Topological Descriptors: These indices, such as the Wiener and Randić indices, describe the branching and connectivity of the molecular graph. mdpi.com They can provide insights into the molecule's size and shape.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and include information about the molecule's size, shape, and surface area.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule. ucsb.edu Key descriptors in this category include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. ucsb.edu For instance, a decrease in HOMO energy might suggest better binding affinity in some biological systems. tandfonline.com

Physicochemical Descriptors: These descriptors relate to the bulk properties of the compound. A crucial descriptor in this class is the logarithm of the partition coefficient (LogP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes. tandfonline.comtandfonline.com Another important descriptor is the heat of formation, which can be correlated with the compound's stability. tandfonline.comtandfonline.com

A hypothetical selection of calculated molecular descriptors for Propanamide, N-(4-bromophenyl)-2-oxo- is presented in the interactive table below.

| Descriptor Category | Descriptor Name | Calculated Value (Hypothetical) | Significance |

| Constitutional | Molecular Weight | 242.09 g/mol | Basic property influencing transport and distribution. |

| Topological | Wiener Index | 684 | Relates to molecular branching. mdpi.com |

| Geometrical | Molecular Surface Area | 210.5 Ų | Influences interactions with biological macromolecules. |

| Quantum-Chemical | HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. ucsb.edu |

| Quantum-Chemical | LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. ucsb.edu |

| Physicochemical | LogP | 2.5 | Indicates moderate lipophilicity. tandfonline.comtandfonline.com |

| Physicochemical | Heat of Formation | -150.3 kJ/mol | Relates to the thermodynamic stability of the molecule. tandfonline.comtandfonline.com |

Once the molecular descriptors are calculated for a series of related compounds, a mathematical model can be developed to correlate these descriptors with a specific activity or property. A common technique for this is Multiple Linear Regression (MLR), which generates a linear equation relating the dependent variable (e.g., biological activity) to the most relevant independent variables (the descriptors). nih.gov

For a hypothetical QSAR study on a series of N-aryl-2-oxo-propanamides, including Propanamide, N-(4-bromophenyl)-2-oxo-, the goal might be to predict their inhibitory activity against a particular enzyme. The resulting MLR model could take the following form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(HOMO) + β₃(Molecular Surface Area)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The predictive power of the developed QSAR model must be rigorously validated. mdpi.com Common validation techniques include:

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. mdpi.com The model's ability to predict the activities of the test set compounds provides an unbiased measure of its predictive power, often quantified by the predictive r² (r²_pred). mdpi.com

A hypothetical summary of the statistical validation of a QSAR model for a series of N-aryl-2-oxo-propanamides is shown in the table below.

| Statistical Parameter | Value (Hypothetical) | Description |

| Correlation Coefficient (r²) | 0.88 | Indicates a good fit of the model to the training data. tandfonline.com |

| Cross-validated r² (q²) | 0.81 | Demonstrates the model's internal predictive ability. mdpi.comtandfonline.com |

| Predictive r² (r²_pred) | 0.79 | Shows the model's ability to predict the activity of an external test set. mdpi.com |

| Standard Deviation of Error of Prediction | 0.25 | Represents the average deviation between predicted and experimental values. |

Theoretical Insights into Stereoselectivity

The α-ketoamide structure of Propanamide, N-(4-bromophenyl)-2-oxo- does not possess a stereocenter. However, the introduction of a chiral center, for instance, through a stereoselective reduction of the ketone or by substitution at the α-carbon, would lead to stereoisomers. Computational chemistry offers powerful tools to understand and predict the stereochemical outcome of such reactions.

Theoretical studies can provide insights into the transition states of the reactions leading to different stereoisomers. By calculating the energies of these transition states, it is possible to predict which diastereomer or enantiomer will be formed preferentially. For example, in a hypothetical asymmetric reduction of the ketone in Propanamide, N-(4-bromophenyl)-2-oxo- using a chiral catalyst, computational modeling could be used to investigate the interactions between the substrate, the catalyst, and the reducing agent.

These calculations can help elucidate the factors that govern stereoselectivity, such as steric hindrance, electronic effects, and hydrogen bonding. The insights gained from these theoretical studies are invaluable for the rational design of new catalysts and reaction conditions to achieve high levels of stereocontrol. nih.gov For instance, computational studies can support the understanding of kinetic versus thermodynamic control in the formation of atropisomeric amides, a class of stereoisomers with restricted rotation around a single bond. nih.gov

Structure Activity/property Relationships Sar/spr of Propanamide, N 4 Bromophenyl 2 Oxo and Analogues

Impact of the 4-Bromophenyl Moiety on Molecular Properties

Lipophilicity and Permeability : The presence of a bromine atom on the phenyl ring markedly increases the lipophilicity of the molecule. This is a key factor in determining how the compound interacts with biological membranes and its solubility in various media. In studies of related compound series, replacing less lipophilic atoms like chlorine with bromine was a deliberate strategy to enhance the lipophilic character, which can lead to improved antimicrobial effects. mdpi.com This modification is based on the hypothesis that increased lipophilicity can facilitate passage through lipid-rich bacterial cell walls.

Binding and Conformation : The size and position of the bromine atom can provide key van der Waals interactions within a target's binding pocket. In many inhibitor designs, halogen atoms form specific halogen bonds with backbone atoms of the target protein, anchoring the ligand in a favorable conformation. The para-substitution pattern is a common feature in many biologically active molecules, suggesting its role in optimizing the orientation of the phenyl ring within a receptor site.

Table 1: Calculated Physicochemical Properties of N-(4-bromophenyl)propanamide Analogues This interactive table provides a comparison of calculated properties for N-(4-bromophenyl)propanamide and related structures, illustrating the effect of the bromo- and keto-substituents.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| N-(4-bromophenyl)propanamide nih.gov | C9H10BrNO | 228.09 | 2.3 | 1 | 1 |

| N-(4-bromophenyl)-2-nitrobenzamide nih.gov | C13H9BrN2O3 | 321.13 | 3.1 | 1 | 4 |

| Propanamide, N-(4-bromophenyl)-2-oxo- | C9H8BrNO2 | 242.07 | 1.5 | 1 | 2 |

Data for Propanamide, N-(4-bromophenyl)-2-oxo- is calculated based on its structure.

Role of the Alpha-Keto Functionality in Molecular Interactions

The alpha-keto amide group is arguably the most important feature of the molecule from a medicinal chemistry perspective. It is recognized as a "privileged" motif due to its versatile interaction capabilities and its presence in numerous approved drugs and clinical candidates. bohrium.comnih.gov

This functional group can act in two primary ways:

As a Non-Reactive Moiety : The two adjacent carbonyl groups create a rigid, planar system with defined geometry where the two oxygen atoms are typically in a trans disposition. nih.gov This structural rigidity helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a target. Furthermore, the oxygen atoms of both the keto and amide groups are excellent hydrogen bond acceptors. acs.org This allows the moiety to form multiple hydrogen bonds, often creating a bidentate interaction with a receptor site, which significantly enhances binding affinity. nih.govnih.gov

As a Reactive Moiety (Warhead) : The alpha-keto group renders the adjacent carbonyl carbon highly electrophilic. In the context of enzyme inhibition, particularly for cysteine or serine proteases, this electrophilicity is key. acs.org The alpha-ketoamide can react with a nucleophilic residue (like the thiol of cysteine) in an enzyme's active site to form a reversible covalent bond, typically a hemithioketal. nih.govtandfonline.com This covalent interaction leads to potent and often prolonged inhibition of the enzyme. This mechanism is a cornerstone of many protease inhibitors, including those developed for SARS-CoV-2. tandfonline.comnih.gov Compared to more reactive warheads like aldehydes, the alpha-keto amide often provides a better balance of reactivity and metabolic stability, reducing off-target effects and toxicity. nih.gov

Influence of Substituent Variations on Reactivity and Theoretical Performance

The core structure of Propanamide, N-(4-bromophenyl)-2-oxo- serves as a template that can be systematically modified to optimize its properties. SAR studies on analogous alpha-keto amides, particularly protease inhibitors, provide a clear blueprint for how such modifications affect performance. acs.org

Variations on the Amide Substituent (Phenyl Ring) : Modifying the 4-bromophenyl ring can modulate electronic properties and lipophilicity. Replacing bromine with other groups allows for fine-tuning.

Electron-Withdrawing Groups (e.g., -NO2, -CF3) : These would further increase the electrophilicity of the keto-carbonyl carbon, potentially enhancing covalent reactivity.

Electron-Donating Groups (e.g., -OCH3, -CH3) : These would have the opposite effect, potentially favoring non-covalent binding modes or altering metabolic stability.

Positional Isomers : Moving the bromo-substituent to the ortho or meta position would drastically alter the molecule's shape and how it fits into a binding pocket, generally leading to significant changes in activity. mdpi.com

Variations on the Propanamide Backbone : In the context of peptidomimetic inhibitors, the portion of the molecule corresponding to the "propanamide" is often varied to fit into specific enzyme sub-pockets (termed S1, S2, S3, etc.). acs.orgacs.org For Propanamide, N-(4-bromophenyl)-2-oxo-, the terminal methyl group of the propane (B168953) chain corresponds to the P1 pocket of a protease.

Replacing the methyl group with larger or more complex groups (e.g., isobutyl, cyclopentyl, cyclohexylmethyl) can dramatically enhance potency and selectivity by creating more extensive and specific interactions with the target enzyme. acs.orgacs.org

Table 2: Structure-Activity Relationship (SAR) Trends in Analogue Series This interactive table summarizes general SAR trends observed in studies of alpha-ketoamide inhibitors, which are applicable to the design of analogues of the title compound.

| Modification Site | Substituent Type | General Impact on Activity | Rationale |

| Phenyl Ring | Halogens (F, Cl, Br) | Potency modulation | Alters electronics and allows for halogen bonding. |

| Phenyl Ring | Bulky Groups | Can increase or decrease activity | Depends on steric tolerance of the binding site. |

| Propanamide Backbone | Small Alkyl (e.g., methyl) | Baseline activity | Minimal steric interaction. |

| Propanamide Backbone | Larger/Cyclic Alkyl (e.g., cyclohexyl) | Often increases potency | Fills hydrophobic pockets in the target enzyme. acs.orgacs.org |

Design Principles for Analogues based on SAR/SPR Correlations

The collective SAR and SPR data for alpha-keto amides provide clear principles for the rational design of new analogues based on the Propanamide, N-(4-bromophenyl)-2-oxo- scaffold. scispace.com

Conservation of the Alpha-Keto Amide Warhead : For applications involving enzyme inhibition, this moiety is essential for the covalent binding mechanism and should be retained. acs.orgtandfonline.com

Strategic Modification of the P1 Group : The terminal methyl group is a prime candidate for modification. Creating a library of analogues with diverse P1 substituents (e.g., various alkyl, cycloalkyl, and even heterocyclic groups) is a proven strategy to enhance potency and selectivity by optimizing interactions with the enzyme's S1 pocket. acs.org

Fine-Tuning through Phenyl Ring Substitution : The 4-bromophenyl group can be replaced with other substituted aryl or heteroaryl rings to modulate pharmacokinetics (like solubility and metabolic stability) and explore additional binding interactions. For example, replacing it with a pyridine (B92270) ring could introduce a hydrogen bond acceptor and alter solubility. acs.org

Molecular Hybridization : A rational drug design strategy involves combining the key pharmacophoric elements of the alpha-keto amide with other known active fragments to create hybrid molecules with potentially enhanced or dual activities. This approach leverages existing knowledge to create novel chemical entities with improved therapeutic profiles.

By applying these principles, chemists can use the Propanamide, N-(4-bromophenyl)-2-oxo- structure as a starting point for developing new, highly optimized molecules for a range of therapeutic targets.

Advanced Spectroscopic Characterization Techniques for In Depth Analysis

Solid-State NMR Spectroscopy for Structural Refinement

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level insight into the structure, conformation, and dynamics of solid materials. iucr.orgnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these orientation-dependent parameters, offering a wealth of structural information. azolifesciences.com It is particularly advantageous for studying materials that are insoluble or exist as polymorphs, disordered solids, or semi-crystalline substances. iucr.orgmdpi.com Often used in conjunction with X-ray diffraction, a practice known as NMR crystallography, ssNMR can significantly refine structural models by providing precise local information, such as internuclear distances and torsion angles. iucr.orgazolifesciences.comnih.gov

For Propanamide, N-(4-bromophenyl)-2-oxo-, ssNMR would be instrumental in refining its crystal structure. While X-ray diffraction can map the electron density to locate heavier atoms like bromine, it is less precise for hydrogen atoms. Solid-state ¹H and ¹³C NMR can pinpoint the exact locations of these nuclei and characterize their chemical environments. This allows for the precise determination of the N-H bond length and the geometry of the methyl group.

Furthermore, ssNMR is highly sensitive to intermolecular interactions. By measuring ¹H-¹³C and ¹H-¹⁵N distances across molecules in the crystal lattice, the specific geometry of hydrogen bonds (e.g., N-H···O=C) can be mapped with high accuracy. If Propanamide, N-(4-bromophenyl)-2-oxo- were to exist in different crystalline polymorphs, ssNMR would be an ideal tool to distinguish them, as the distinct packing arrangements and intermolecular interactions in each form would give rise to a unique set of chemical shifts and cross-peaks. nih.gov

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for molecular formula determination and structural elucidation. By providing mass measurements with high accuracy (typically to four or more decimal places), HRMS allows for the calculation of an unambiguous elemental composition. utexas.edu The fragmentation patterns observed in the mass spectrum, generated by techniques such as Electrospray Ionization (ESI), provide a roadmap of the molecule's structure by revealing its weakest bonds and most stable fragments.

In the analysis of Propanamide, N-(4-bromophenyl)-2-oxo-, HRMS would first confirm the molecular formula, C₉H₈BrNO₂, by matching the experimental mass of the molecular ion to its calculated exact mass. The presence of bromine would be immediately evident from the characteristic M and M+2 isotopic peaks of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pathway under ESI-MS conditions would likely proceed through several key cleavages characteristic of amides and ketones. libretexts.org The most common fragmentation for aromatic amides is the cleavage of the amide C-N bond. rsc.orgnih.gov This would result in the formation of a stable acylium ion and a 4-bromoaniline (B143363) fragment. Another predictable fragmentation is α-cleavage adjacent to the ketone carbonyl, which could lead to the loss of the methyl group or the entire propanoyl group. miamioh.edu

Table 1: Predicted HRMS Fragmentation of Propanamide, N-(4-bromophenyl)-2-oxo-

| m/z (Calculated) | Ion Formula | Proposed Fragment Structure/Origin |

|---|---|---|

| 257.9760 / 259.9740 | [C₉H₉BrNO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 171.9916 / 173.9896 | [C₆H₆BrN]⁺ | 4-bromoaniline fragment from amide C-N cleavage |

| 87.0077 | [C₄H₃O₃]⁺ | Acylium ion fragment from amide C-N cleavage |

| 242.9525 / 244.9505 | [C₈H₆BrNO₂]⁺ | Loss of methyl radical (•CH₃) via α-cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the characteristic vibrational modes of a molecule's functional groups. libretexts.org For amides, several key absorption bands are diagnostic. The position and shape of these bands are highly sensitive to the molecular environment, particularly to the presence and strength of hydrogen bonding. spcmc.ac.innih.gov

In the solid state, Propanamide, N-(4-bromophenyl)-2-oxo-, being a secondary amide, is expected to form intermolecular hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighbor. This interaction significantly influences the vibrational frequencies. The N-H stretching vibration, which appears around 3400 cm⁻¹ for a "free" N-H group in a dilute solution, shifts to a lower frequency (typically 3350-3180 cm⁻¹) and broadens in the solid state due to its involvement in hydrogen bonding. spcmc.ac.in

The molecule possesses two distinct carbonyl groups: one from the amide and one from the ketone. These will give rise to two separate C=O stretching bands. The amide C=O stretch, known as the Amide I band, is expected in the 1680-1630 cm⁻¹ region. spectroscopyonline.com Its frequency is lowered by both conjugation and hydrogen bonding. The α-keto carbonyl stretch typically appears at a higher wavenumber. The Amide II band, a result of coupling between the N-H in-plane bending and C-N stretching vibrations, is a strong, characteristic peak for secondary amides, appearing in the 1570-1515 cm⁻¹ range in the solid state. spcmc.ac.inresearchgate.net

Table 2: Predicted Vibrational Bands for Propanamide, N-(4-bromophenyl)-2-oxo-

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comments |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3180 | Strong, often broad. Frequency lowered by H-bonding. spcmc.ac.in |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium to weak. |

| C-H Stretch (Aliphatic) | Methyl Group | 2980 - 2870 | Medium. |

| C=O Stretch (Ketone) | α-Ketone | 1725 - 1705 | Strong, sharp. |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Very strong. Frequency lowered by conjugation and H-bonding. spectroscopyonline.com |

| C=C Stretch | Phenyl Ring | 1600 - 1450 | Multiple bands, medium to strong. |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Stereochemistry

Two-dimensional (2D) NMR spectroscopy is the cornerstone of modern structural elucidation for organic molecules, resolving complex 1D spectra into a second dimension to reveal connectivity and spatial relationships between nuclei. slideshare.netyoutube.com A suite of 2D experiments is typically used to piece together a molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through bonds, typically over two or three bonds (²JHH, ³JHH). scribd.com For Propanamide, N-(4-bromophenyl)-2-oxo-, a COSY spectrum would primarily show correlations between the adjacent protons on the 4-bromophenyl ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹JCH). youtube.comscribd.com It is invaluable for assigning carbon signals based on their known proton assignments. In this molecule, HSQC would show cross-peaks connecting the methyl protons to the methyl carbon and each aromatic proton to its respective carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons. slideshare.net This is crucial for determining stereochemistry and conformation. A NOESY spectrum of this compound could show a cross-peak between the amide N-H proton and the ortho-protons of the phenyl ring. The presence and intensity of this correlation would provide direct evidence of their spatial closeness, helping to define the rotational conformation around the N-C(aryl) bond.

Table 3: Predicted Key 2D NMR Correlations for Structural Assignment

| Experiment | Proton (¹H) | Correlates to... | Information Gained |

|---|---|---|---|

| COSY | Aromatic H (ortho to Br) | Aromatic H (meta to Br) | Confirms H-H coupling network on the phenyl ring. |

| HSQC | Methyl H₃ | Methyl C | Assigns the methyl carbon signal. |

| Aromatic Hs | Aromatic Cs | Assigns protonated aromatic carbon signals. | |

| HMBC | Amide N-H | Amide C=O (²JCH) | Connects the amide proton to the amide carbonyl. |

| Amide N-H | Keto C=O (³JCH) | Confirms the α-ketoamide linkage. | |

| Amide N-H | Aromatic C-ipso (²JCH) | Connects the amide nitrogen to the phenyl ring. | |

| Methyl H₃ | Keto C=O (²JCH) | Connects the methyl group to the keto carbonyl. | |

| Methyl H₃ | Amide C=O (³JCH) | Confirms the propanamide backbone. |

| NOESY | Amide N-H | Aromatic H (ortho to amide) | Defines conformation/stereochemistry around the N-C(aryl) bond. |

Derivatives and Analogues of Propanamide, N 4 Bromophenyl 2 Oxo : Synthesis and Structure Exploration

Synthetic Routes to N-Substituted Amides and Their Amidoxime (B1450833) Derivatives

The synthesis of N-substituted amides, the core structure of Propanamide, N-(4-bromophenyl)-2-oxo-, can be achieved through various established methodologies. A common and direct approach involves the coupling of a carboxylic acid or its activated derivative with an amine. For instance, the synthesis of N-(4-bromophenyl)propanamide can be realized by reacting propanoic acid or propanoyl chloride with 4-bromoaniline (B143363). nanobioletters.com

More sophisticated methods for the synthesis of α-ketoamides have also been developed. A one-pot strategy for the formation of α-ketoamide bonds from α-keto acids and amines using ynamides as coupling reagents has been reported to proceed under extremely mild reaction conditions, affording diversely structured α-ketoamides in high yields. organic-chemistry.org This method offers broad functional group tolerance, making it a potentially valuable tool for the synthesis of derivatives of Propanamide, N-(4-bromophenyl)-2-oxo-. Another efficient method is the copper-catalyzed aerobic oxidative amidation of α-substituted methyl ketones, which has been successfully applied to the synthesis of various aliphatic α-ketoamides. rsc.org

Furthermore, the conversion of the amide functionality into an amidoxime introduces a new set of properties and potential applications. N-substituted amidoximes are recognized as versatile building blocks in the synthesis of various heterocyclic compounds and have been investigated as prodrugs to improve bioavailability. acs.orgnih.gov A direct one-pot synthesis of N-substituted amidoximes from secondary amides has been developed using a triphenylphosphine-iodine mediated dehydrative condensation. acs.org This method has been shown to be applicable to a variety of N-aryl and N-alkyl amides. acs.org The general procedure for this conversion is outlined in the table below.

Table 1: General Procedure for the Synthesis of Amidoximes from Amides

| Step | Procedure |

| 1 | A solution of iodine and triphenylphosphine (B44618) in a dry solvent (e.g., dichloromethane) is prepared. |

| 2 | The amide substrate, a base (e.g., triethylamine), and hydroxylamine (B1172632) hydrochloride are added at a low temperature (e.g., 0 °C). |

| 3 | The reaction mixture is allowed to warm to room temperature and stirred until completion. |

| 4 | The crude product is concentrated and purified by column chromatography. |

This general procedure is based on the method described by Phakhodee et al. and would require specific optimization for Propanamide, N-(4-bromophenyl)-2-oxo-. acs.org

The conversion of nitriles to amidoximes using hydroxylamine is another well-established method that could be applied to nitrile precursors of the target compound. nih.gov

Modification of the Alpha-Keto Moiety and its Structural Implications

The α-ketoamide moiety is a key determinant of the chemical and biological properties of Propanamide, N-(4-bromophenyl)-2-oxo-. Its modification can have significant structural and functional consequences. The two carbonyl groups and the amide nitrogen are typically coplanar, with a preference for a trans disposition of the oxygen atoms to minimize lone pair repulsion. acs.org This planarity can be influenced by the nature of the substituents on the amide nitrogen.

The reactivity of the α-keto group allows for a variety of chemical transformations. For example, the ketone can be reduced to a secondary alcohol, leading to the formation of α-hydroxyamides. This transformation can significantly alter the molecule's polarity and hydrogen bonding capabilities. Structure-activity relationship studies on related α-ketoamides have shown that the presence of the α-keto group is often crucial for biological activity, and its reduction to a hydroxyl group can lead to a loss of potency. acs.orgnih.gov

The electrophilic nature of the α-keto carbon makes it susceptible to nucleophilic attack. This reactivity can be exploited for the synthesis of more complex derivatives. For instance, the reaction with organometallic reagents could lead to the formation of tertiary alcohols. The structural implication of such a modification would be the introduction of a new substituent and a change in the stereochemistry at the α-position.

Furthermore, the α-ketoamide motif has been identified as a pharmacophoric unit in various enzyme inhibitors, where it can interact with active site residues. nih.gov The geometry and electronic properties of this moiety are therefore critical for its biological function.

Introduction of Diverse Substituents on the Aromatic Ring and Propanamide Chain

The introduction of diverse substituents on the 4-bromophenyl ring and the propanamide chain of Propanamide, N-(4-bromophenyl)-2-oxo- offers a powerful strategy for modulating its physicochemical and biological properties.

Aromatic Ring Substitution:

The bromine atom on the phenyl ring serves as a convenient handle for various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, allows for the introduction of a wide range of aryl and heteroaryl groups at the para-position. nih.gov This has been demonstrated in the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides, where the bromo-substituted compound was coupled with various boronic acids to generate a library of derivatives. nih.gov A similar strategy could be applied to Propanamide, N-(4-bromophenyl)-2-oxo- to explore the impact of different aromatic substituents on its properties.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions for Aryl Diversification

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| N-(4-bromophenyl)furan-2-carboxamide | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(biphenyl-4-yl)furan-2-carboxamide derivative |

| N-(4-bromophenyl)propanamide | Arylboronic acid | Pd catalyst | Base | N-(substituted-biphenyl)propanamide |

This table illustrates the general principle of using Suzuki-Miyaura coupling for diversification, based on analogous reactions. nih.gov

Propanamide Chain Substitution:

The propanamide chain also offers sites for modification. The methyl group at the α-position could potentially be functionalized, although this can be challenging. More commonly, modifications are made to the length of the alkyl chain or by introducing substituents at the β-position. For example, homologation by extending the propanamide to a butanamide or pentanamide (B147674) derivative would alter the molecule's lipophilicity and conformational flexibility. drugdesign.org

The synthesis of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives has been reported, showcasing how modifications can be made to the group attached to the propanamide backbone. researchgate.net While not a direct analogue, this demonstrates the feasibility of synthesizing propanamide derivatives with more complex side chains.

Theoretical Evaluation of New Derivative Properties and Potential Applications

Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for predicting the properties and potential applications of new derivatives of Propanamide, N-(4-bromophenyl)-2-oxo-.

Density Functional Theory (DFT) Studies:

DFT calculations can provide insights into the molecular geometry, electronic properties, and reactivity of molecules. For α-ketoamides, DFT studies can elucidate the preferred conformation of the keto and amide groups, which is crucial for understanding their interaction with biological targets. acs.org Computational analyses have shown that the planarity of the α-ketoamide moiety can be influenced by the substituents, which in turn can affect its biological activity. acs.org Theoretical studies on related N-aryl amides have also been used to investigate reaction mechanisms and predict the outcomes of chemical transformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of Propanamide, N-(4-bromophenyl)-2-oxo-, QSAR studies could be employed to predict their potential as, for example, enzyme inhibitors. nih.gov By generating a library of virtual derivatives with different substituents on the aromatic ring and propanamide chain, QSAR models can identify key structural features that are important for a particular biological activity. This can guide the synthesis of more potent and selective compounds. For instance, a QSAR study on N-aryl derivatives as cholinesterase inhibitors highlighted the importance of descriptors such as lipophilicity (AlogP98) and molecular shape in determining their bioactivity. nih.gov

The potential applications of derivatives of Propanamide, N-(4-bromophenyl)-2-oxo- are broad, given the established roles of α-ketoamides in medicinal chemistry. They have been investigated as inhibitors of various enzymes, including proteases and phospholipases, and have shown potential in the development of anticancer and antiviral agents. nih.govnih.gov Theoretical evaluations can help to prioritize which derivatives are most likely to be successful in these applications, thereby streamlining the drug discovery process.

Future Research Trajectories and Methodological Advancements for Propanamide, N 4 Bromophenyl 2 Oxo

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of α-ketoamides, including Propanamide, N-(4-bromophenyl)-2-oxo-, is moving beyond traditional methods toward more efficient and environmentally benign processes. nih.gov Classic strategies often involve the coupling of activated carboxylic acid derivatives with amines, which may require harsh reagents or elevated temperatures. nih.gov Future research is increasingly focused on sustainable alternatives that offer milder reaction conditions and improved atom economy.

Promising novel synthetic strategies include:

Photoredox Catalysis: Visible-light-mediated reactions are emerging as a powerful tool for amide synthesis. nih.gov This approach allows for the formation of a wide variety of amides from precursors like halides and arenes under mild, room-temperature conditions, providing a robust alternative to conventional condensation reactions. nih.gov For instance, the decarboxylative coupling of potassium oxalate (B1200264) monoamides with aryl halides can be achieved by merging photoredox and palladium catalysis. nih.gov

Aryne Insertion: A recently developed method involves the insertion of arynes into imides, which proceeds under exceptionally mild conditions to produce aryl ketoamides. nih.gov This pathway is notable for its efficiency and the potential for subsequent derivatization of the products. nih.gov

Oxidative Cleavage: Another innovative, one-pot strategy involves the acylation of anions derived from cyanomethylamines, followed by an oxidative cleavage step to yield the final aryl α-ketoamide product. nih.govresearchgate.net

Gold-Catalyzed Reactions: Researchers have reported an unprecedented gold-catalyzed reaction of bromoalkynes with anthranils, which, after hydrolysis, leads directly to α-ketoamides. acs.org

These advanced synthetic methods represent a significant step forward, offering pathways that are not only more efficient but also align with the principles of green chemistry. mt.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel compounds like Propanamide, N-(4-bromophenyl)-2-oxo-. researchgate.net These computational tools can analyze vast datasets to predict molecular properties, optimize structures, and accelerate the discovery of new chemical entities. researchgate.netnih.gov

Key areas where AI and ML are making an impact include:

Autonomous Molecular Design: Closed-loop workflows are being developed that synergistically use predictive modeling and inverse design engines to radically accelerate hit identification and lead optimization. researchgate.netnih.gov These systems can autonomously generate and evaluate new molecular structures based on desired properties. nih.gov

Predictive Modeling: ML architectures such as deep tensorial neural networks (DTNN) and message passing neural networks (MPNN) can predict a wide range of molecular properties with high accuracy, including electronic, optical, and thermodynamic characteristics. nih.gov

Generative Models: AI can generate novel 3D molecular structures that possess specific desired features, such as preserving a particular chemical scaffold while exploring diverse functionalizations. nih.gov

The integration of AI and ML promises to shorten development timelines significantly, enabling a more intelligent and efficient search of the vast chemical space for new compounds with tailored functionalities. nih.gov

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding and controlling chemical reactions in real-time is crucial for optimizing synthesis. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. mt.comwikipedia.org For the synthesis of Propanamide, N-(4-bromophenyl)-2-oxo-, advanced in situ spectroscopic techniques are invaluable.

| PAT Tool | Application in Amide Synthesis | Key Benefits |

| FTIR (ReactIR™) | Monitors the real-time concentration profiles of reactants, intermediates (e.g., acid chloride), and the final amide product. mt.com Identifies unique IR absorbances for each species. mt.com | Provides a detailed understanding of reaction kinetics, initiation temperature, and endpoint. mt.com Enables optimization for safety, yield, and purity. mt.comresearchgate.net |

| Vibrational Sum-Frequency Generation (VSFG) | Provides detailed insight into the conformation and orientation of molecules like proteins at interfaces by analyzing the amide-I band. nih.gov | Can be used to study interactions of amide-containing compounds in biological or materials science contexts. nih.gov |

| UV-Vis Spectroscopy | Monitors reactions involving color changes, such as the formation and reactivity of metal-amide complexes. acs.org | Allows for the determination of reaction kinetics, such as second-order rate constants for specific reaction steps. acs.org |

These in situ techniques, often part of a broader PAT strategy, allow for a deeper, science-based insight into the chemical process, facilitating rapid optimization and ensuring consistent product quality. mt.comrsc.orgnih.gov

Development of High-Throughput Computational Screening Methodologies

High-throughput screening (HTS), both experimental and computational, is a cornerstone of modern chemical discovery. For a compound class like the N-aryl-2-oxoamides, computational screening offers a rapid and cost-effective way to identify molecules with high potential for specific applications. youtube.com

Virtual screening (VS) uses computer models to evaluate large chemical libraries against a biological target or for a desired property. youtube.comresearchgate.net The process typically involves several key steps:

Library Preparation: Large databases of chemical compounds, which can range from thousands to billions of molecules, are prepared. youtube.comnih.gov These can be libraries of existing, purchasable compounds or vast "make-on-demand" virtual libraries. youtube.comyoutube.com

Structure-Based or Ligand-Based Screening: In structure-based screening, molecules are "docked" into the 3D structure of a target protein to predict binding affinity. youtube.com Ligand-based approaches use the knowledge of known active molecules to find others with similar properties. youtube.com

Scoring and Ranking: Sophisticated scoring functions are used to evaluate the interactions and rank the compounds based on their predicted potential. youtube.com This enrichment process allows researchers to focus experimental testing on a much smaller, more promising subset of molecules. youtube.comnih.gov

The development of more accurate scoring functions, including those enhanced by machine learning, and the ability to screen ultra-large virtual libraries are pushing the boundaries of what is possible in computational chemistry. youtube.comresearchgate.net These methods are instrumental in exploring the potential of compound scaffolds like N-aryl amides for various targets. nih.gov

Emerging Applications in Chemical Biology and Materials Science

While avoiding clinical aspects, the fundamental structure of Propanamide, N-(4-bromophenyl)-2-oxo- lends itself to exploration in non-therapeutic domains of chemical biology and materials science.

Chemical Biology: The α-ketoamide motif is a recognized functional group in molecules designed as inhibitors or probes for biological systems. acs.org High-throughput screening assays can identify N-aryl amides that act as inducers of specific cellular processes like apoptosis, providing tools to study these pathways. nih.govresearchgate.net Furthermore, novel mass spectrometry-based assays for screening inhibitors of protein aggregation could be applied to libraries containing such compounds. nih.gov

Materials Science: The properties of amide-containing molecules are relevant in crystal engineering and the development of new materials. acs.org The ability of amides to form strong hydrogen bonds, such as the acid-amide supramolecular synthon, can be exploited to engineer crystals with specific mechanical properties, like elasticity or shearability. acs.org Research in this area connects molecular features to macroscopic material behavior, opening avenues for designing functional organic materials based on the predictable self-assembly of molecules like N-(4-bromophenyl)-2-oxo-propanamide and its derivatives. acs.org The chemical and structural diversity of related compounds also suggests potential use in creating nanoporous materials for applications in catalysis or separation. rsc.org

Q & A

What are the optimal synthetic routes for Propanamide, N-(4-bromophenyl)-2-oxo-?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions starting with bromophenyl precursors. Key steps include:

- Coupling Reactions: Use Suzuki-Miyaura coupling for introducing the bromophenyl group under inert atmosphere (argon/nitrogen) .

- Thioether Formation: React thiol-containing intermediates with α-haloacetamides in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

- Oxidation Control: Employ controlled oxidation (e.g., H₂O₂ in acetic acid) to avoid over-oxidation of the thioether to sulfone .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Which characterization techniques are critical for confirming the structure of Propanamide, N-(4-bromophenyl)-2-oxo-?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and amide NH (δ 8.1–8.5 ppm). Use DMSO-d₆ as solvent to observe exchangeable protons .

- ¹³C NMR: Confirm carbonyl (C=O, δ 170–175 ppm) and quaternary carbons adjacent to bromine .

- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

How can researchers resolve discrepancies in spectral data (e.g., NMR) for this compound?

Level: Advanced

Methodological Answer:

- Variable Temperature NMR: Perform experiments at 25°C and 60°C to assess dynamic effects (e.g., rotameric splitting of amide protons) .

- 2D NMR (COSY, HSQC): Assign overlapping signals; HSQC correlates ¹H shifts with ¹³C to resolve aromatic region ambiguities .

- Crystallographic Validation: Compare experimental NMR data with calculated shifts from X-ray-derived structures to identify misassignments .

What computational methods predict the reactivity of Propanamide, N-(4-bromophenyl)-2-oxo-?

Level: Advanced

Methodological Answer:

- DFT Calculations (Gaussian/B3LYP): Optimize geometry and compute Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict hydrolysis stability .

- Docking Studies (AutoDock Vina): Model interactions with biological targets (e.g., kinases) to guide SAR .

How to design analogs for structure-activity relationship (SAR) studies?

Level: Advanced

Methodological Answer:

- Core Modifications:

- Functional Group Variation:

- Substitute the acetamide with sulfonamide to alter hydrogen-bonding capacity .

- Biological Testing: Use in vitro assays (e.g., kinase inhibition) with IC₅₀ comparisons across analogs .

What solvents and conditions stabilize Propanamide, N-(4-bromophenyl)-2-oxo-?

Level: Basic

Methodological Answer:

- Storage: Store at −20°C in amber vials under nitrogen to prevent photodegradation and oxidation .

- Solubility: Use DMSO for stock solutions (20–50 mM); avoid aqueous buffers with pH >8 to prevent hydrolysis .

- Stability Assays: Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 72 hours .

What challenges arise in crystallizing this compound, and how are they addressed?

Level: Advanced

Methodological Answer:

- Crystallization Issues: Low solubility in common solvents and polymorphism risks.

- Mitigation Strategies:

- Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation .

- Employ microwave-assisted crystallization (100 W, 373 K) to enhance nucleation .

- Add seed crystals from prior batches to control polymorph formation .

How are common synthesis impurities identified and quantified?

Level: Basic

Methodological Answer:

- HPLC-MS: Use reverse-phase chromatography (5 µm C18, 250 mm column) with UV (254 nm) and MS detection. Key impurities include:

- Unreacted Bromophenyl Intermediate: Retains longer due to higher hydrophobicity .

- Oxidation Byproducts: Sulfone derivatives identified via [M+16] in MS .

- Quantitation: Calculate impurity levels (%) using peak area normalization against a pure reference standard .

What interactions drive its binding to biological targets (e.g., enzymes)?

Level: Advanced

Methodological Answer:

- Hydrogen Bonding: Amide NH donates to backbone carbonyls of target proteins (e.g., kinase hinge region) .

- Halogen Bonding: Bromine acts as a σ-hole donor to electronegative residues (e.g., histidine) .

- π-π Stacking: Bromophenyl ring interacts with aromatic residues (e.g., phenylalanine) in hydrophobic pockets .